5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” is a complex organic molecule that features multiple functional groups, including dichlorophenyl, fluoro-methoxybenzoyl, furan, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the dichlorophenyl and fluoro-methoxybenzoyl derivatives, followed by their coupling with furan and pyrrolone moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the fluoro-methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which “5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one” exerts its effects would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H16Cl2FNO5 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16Cl2FNO5/c1-31-18-7-5-13(10-17(18)26)21(28)19-20(12-4-6-15(24)16(25)9-12)27(23(30)22(19)29)11-14-3-2-8-32-14/h2-10,20,28H,11H2,1H3/b21-19- |
InChI Key |
RTRVRBGFDJHHEE-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.